![molecular formula C30H20Cl2N2O4 B11555420 Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate](/img/structure/B11555420.png)

Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

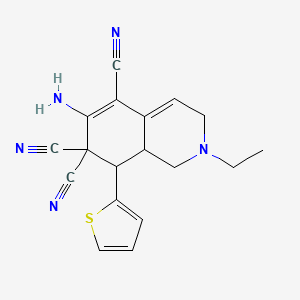

Bis{4-[(E)-[(4-Chlorphenyl)imino]methyl]phenyl} (2E)-But-2-endioat ist eine komplexe organische Verbindung, die durch das Vorhandensein von zwei 4-Chlorphenylgruppen gekennzeichnet ist, die über eine Imin- (Schiff-Base-) Funktionalität mit einem zentralen But-2-endioat-Rest verbunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis{4-[(E)-[(4-Chlorphenyl)imino]methyl]phenyl} (2E)-But-2-endioat beinhaltet typischerweise die Kondensation von 4-Chlorbenzaldehyd mit 4-Aminobenzaldehyd, um das Schiff-Base-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Maleinsäureanhydrid umgesetzt, um das Endprodukt zu erhalten. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur zwischen 60 und 80 °C gehalten wird, um die Bildung der Iminbindung und die anschließende Veresterung zu erleichtern.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von Bis{4-[(E)-[(4-Chlorphenyl)imino]methyl]phenyl} (2E)-But-2-endioat durch die Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, einschließlich Temperatur, Druck und Reaktantenkonzentrationen, und gewährleisten so eine hohe Ausbeute und Reinheit des Endprodukts. Die Verwendung von Katalysatoren wie p-Toluolsulfonsäure kann die Reaktionsgeschwindigkeit weiter verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Imin- und Phenylgruppen, was zur Bildung entsprechender Oxide und Chinone führt.

Reduktion: Die Reduktion der Imingruppe kann das entsprechende Amin-Derivat ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise als Reduktionsmittel verwendet.

Substitution: Halogenierung kann mit Halogenen (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid erreicht werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen und Oxiden.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Einführung von Halogen oder anderen elektrophilen Gruppen an die Phenylringe.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potenziellen katalytischen Eigenschaften zu bilden.

Biologie: Untersucht wegen seiner antimikrobiellen und antifungalen Aktivitäten aufgrund des Vorhandenseins des Schiff-Base-Restes.

Medizin: Erforscht wegen seines Potenzials als Antikrebsmittel, wobei sich Studien auf seine Fähigkeit konzentrieren, die Apoptose in Krebszellen zu induzieren.

Industrie: Wird bei der Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Harzen, eingesetzt, da es stabile Imin-Verknüpfungen bilden kann.

Wirkmechanismus

Der Wirkmechanismus von Bis{4-[(E)-[(4-Chlorphenyl)imino]methyl]phenyl} (2E)-But-2-endioat ist in erster Linie auf seine Fähigkeit zurückzuführen, über die Imin-Funktionalität mit biologischen Makromolekülen zu interagieren. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und DNA eingehen, was zu einer Störung von Zellprozessen führt. Im Zusammenhang mit seiner Antikrebsaktivität induziert die Verbindung die Apoptose durch Aktivierung von Caspase-Signalwegen und die Erzeugung von reaktiven Sauerstoffspezies (ROS), die oxidativen Schaden an Zellkomponenten verursachen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate typically involves the condensation of 4-chlorobenzaldehyde with 4-aminobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond and subsequent esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imine and phenyl groups, leading to the formation of corresponding oxides and quinones.

Reduction: Reduction of the imine group can yield the corresponding amine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Formation of quinones and oxides.

Reduction: Formation of amine derivatives.

Substitution: Introduction of halogen or other electrophilic groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the Schiff base moiety.

Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.

Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its ability to form stable imine linkages.

Wirkmechanismus

The mechanism of action of Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate is primarily attributed to its ability to interact with biological macromolecules through the imine functionality. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the disruption of cellular processes. In the context of its anticancer activity, the compound induces apoptosis by activating caspase pathways and generating reactive oxygen species (ROS), which cause oxidative damage to cellular components.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bis(4-Chlorphenyl)essigsäure: Ähnlich in der Struktur aufgrund des Vorhandenseins von 4-Chlorphenylgruppen, jedoch ohne die Imin- und But-2-endioat-Funktionalitäten.

Bis(4-Chlorphenyl)sulfon: Enthält 4-Chlorphenylgruppen, die durch einen Sulfonrest verbunden sind, was sich in seiner chemischen Reaktivität und seinen Anwendungen unterscheidet.

Einzigartigkeit

Bis{4-[(E)-[(4-Chlorphenyl)imino]methyl]phenyl} (2E)-But-2-endioat ist aufgrund der Kombination seiner Imin- und But-2-endioat-Funktionalitäten einzigartig, die ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein des Schiff-Base-Restes ermöglicht vielseitige Wechselwirkungen mit Metallionen und biologischen Zielen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C30H20Cl2N2O4 |

|---|---|

Molekulargewicht |

543.4 g/mol |

IUPAC-Name |

bis[4-[(4-chlorophenyl)iminomethyl]phenyl] (E)-but-2-enedioate |

InChI |

InChI=1S/C30H20Cl2N2O4/c31-23-5-9-25(10-6-23)33-19-21-1-13-27(14-2-21)37-29(35)17-18-30(36)38-28-15-3-22(4-16-28)20-34-26-11-7-24(32)8-12-26/h1-20H/b18-17+,33-19?,34-20? |

InChI-Schlüssel |

PHBVZLHLTRJYAC-JKQZQOQGSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OC(=O)/C=C/C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OC(=O)C=CC(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11555338.png)

![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11555353.png)

![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555361.png)

![N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555365.png)

![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11555366.png)

![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11555382.png)

![5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11555385.png)

![N'-[(E)-(4-iodophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555392.png)

![N'-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11555412.png)

![N-[(E)-(3,4-dichlorophenyl)methylidene]-4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B11555428.png)

![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol](/img/structure/B11555433.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B11555439.png)